molecular formula C9H9N3O6 B14066504 Ethyl (2,6-dinitrophenyl)carbamate CAS No. 100663-79-4

Ethyl (2,6-dinitrophenyl)carbamate

Cat. No.: B14066504
CAS No.: 100663-79-4
M. Wt: 255.18 g/mol
InChI Key: PUHVPYFHXDBIAM-UHFFFAOYSA-N
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Description

Ethyl (2,6-dinitrophenyl)carbamate is a carbamate ester derivative featuring a 2,6-dinitrophenyl substituent. Carbamates are organic compounds characterized by a urethane linkage (–O–(C=O)–N–), with diverse applications in pharmaceuticals, agrochemicals, and industrial chemistry. The 2,6-dinitrophenyl group introduces strong electron-withdrawing nitro (–NO₂) groups, which significantly alter the compound’s reactivity, stability, and biological activity compared to simpler carbamates like ethyl carbamate (urethan).

Properties

CAS No.

100663-79-4

Molecular Formula

C9H9N3O6

Molecular Weight

255.18 g/mol

IUPAC Name

ethyl N-(2,6-dinitrophenyl)carbamate

InChI

InChI=1S/C9H9N3O6/c1-2-18-9(13)10-8-6(11(14)15)4-3-5-7(8)12(16)17/h3-5H,2H2,1H3,(H,10,13)

InChI Key

PUHVPYFHXDBIAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Ethyl Carbamate

A direct route involves the reaction of 2,6-dinitrochlorobenzene with ethyl carbamate under basic conditions. This method parallels the synthesis of 2,4-dinitrophenoxy ethyl alcohol, where ethylene glycol displaces chloride in 2,4-dinitrochlorobenzene. For the target compound, ethyl carbamate acts as the nucleophile:

$$
\text{2,6-Dinitrochlorobenzene + Ethyl Carbamate} \xrightarrow{\text{Base}} \text{this compound + HCl}
$$

Conditions :

  • Solvent : Ethylene glycol or DMF.
  • Base : NaOH or KOH (30–80% aqueous solution).
  • Temperature : 80–100°C.
  • Time : 2–4 hours.

Challenges : Ethyl carbamate’s poor nucleophilicity necessitates strong bases and elevated temperatures. Competing hydrolysis of the carbamate group may occur, requiring careful pH control.

Carbamoylation of 2,6-Dinitroaniline

A more reliable method involves reacting 2,6-dinitroaniline with ethyl chloroformate:

$$
\text{2,6-Dinitroaniline + ClCOOEt} \xrightarrow{\text{Base}} \text{this compound + HCl}
$$

Optimized Protocol :

  • Dissolve 2,6-dinitroaniline in anhydrous THF.
  • Add triethylamine (1.1 eq) to scavenge HCl.
  • Slowly add ethyl chloroformate (1.05 eq) at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 70–85%.
Advantages : High selectivity, minimal side products.

Di(2-Pyridyl) Carbonate (DPC)-Mediated Synthesis

DPC, a versatile alkoxycarbonylation reagent, enables carbamate formation under mild conditions:

$$
\text{2,6-Dinitroaniline + DPC + EtOH} \xrightarrow{\text{Et₃N}} \text{this compound}
$$

Procedure :

  • Combine 2,6-dinitroaniline, DPC (1.2 eq), and triethylamine (2 eq) in acetonitrile.
  • Add ethanol (1.5 eq) and stir at 25°C for 6 hours.
  • Isolate via filtration and recrystallize from ethanol/water.

Yield : 80–90%.
Benefits : Avoids harsh conditions, suitable for heat-sensitive substrates.

Palladium-Catalyzed Carbonylation

A novel approach utilizes PdCl₂ to catalyze reactions between 2,6-dinitroazidobenzene, CO, and ethanol:

$$
\text{2,6-Dinitroazidobenzene + CO + EtOH} \xrightarrow{\text{PdCl₂}} \text{this compound + N₂}
$$

Conditions :

  • Catalyst : PdCl₂ (2 mol%).
  • Pressure : 1 atm CO.
  • Solvent : Toluene at 80°C for 8 hours.

Yield : 65–75%.
Limitations : Requires specialized equipment for CO handling.

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature Base/Catalyst Advantages Drawbacks
Nucleophilic Substitution 50–60 80–100°C NaOH/KOH Simple reagents Low yield, side reactions
Carbamoylation 70–85 0–25°C Triethylamine High purity Requires anhydrous conditions
DPC-Mediated 80–90 25°C Et₃N Mild conditions, scalable Cost of DPC
Pd-Catalyzed 65–75 80°C PdCl₂ Atom-economical CO handling, catalyst cost

Reaction Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity in carbamoylation.
  • Ethylene glycol in Method 2.1 improves solubility of nitroaromatics but risks carbamate hydrolysis at >100°C.

Base and pH Control

  • Strong bases (NaOH) accelerate substitution but necessitate rapid workup to prevent hydrolysis.
  • Triethylamine in Method 2.2 maintains a mild pH, minimizing side reactions.

Temperature and Time

  • Lower temperatures (0–25°C) favor carbamoylation and DPC methods, reducing decomposition.
  • Extended reaction times (>12 hours) improve yields in Pd-catalyzed routes.

Applications and Derivatives

While this compound’s applications are underexplored, its structural analogs serve as:

  • Energetic materials : Nitro groups enhance thermal stability.
  • Pharmaceutical intermediates : Carbamates are protease inhibitors.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,6-dinitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of ethyl (2,6-diaminophenyl)carbamate.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted carbamates with varying functional groups.

Scientific Research Applications

Ethyl (2,6-dinitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as a pharmacological agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2,6-dinitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • This may lead to reactive intermediates, contributing to toxicity .
  • Ethyl carbamate: Lacks aromatic or nitro substituents, making it more prone to metabolic activation (e.g., conversion to N-hydroxyurethan, a carcinogenic metabolite). Its presence in alcoholic beverages necessitates strict regulatory monitoring .
  • Fenoxycarb and Ethiofencarb: Phenoxy and methylthiophenyl groups enhance lipophilicity, improving pesticidal activity. Fenoxycarb acts as an insect juvenile hormone mimic, while Ethiofencarb inhibits acetylcholinesterase .

Toxicity and Carcinogenicity

  • Ethyl carbamate: Classified as a Group 2A carcinogen (IARC), with carcinogenicity linked to N-hydroxyurethan formation.
  • This compound: While direct data are lacking, nitro groups are associated with genotoxicity and carcinogenicity in nitroaromatics (e.g., nitropolycyclic hydrocarbons).
  • Methyl carbamate: Simpler structure results in lower toxicity; used primarily as a chemical intermediate without significant carcinogenic concerns .

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